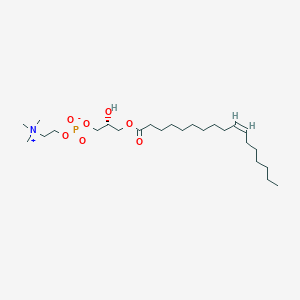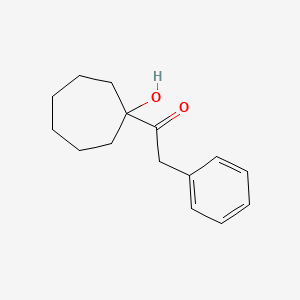![molecular formula C16H17Br2N3 B11942232 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline CAS No. 197962-02-0](/img/structure/B11942232.png)
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is an aromatic azo compound characterized by the presence of two bromine atoms on the phenyl ring and an azo linkage (-N=N-) connecting the phenyl ring to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization coupling reaction. The process begins with the reduction of 2,6-dibromonitrobenzene to 2,6-dibromoaniline using iron and acetic acid at elevated temperatures. The resulting 2,6-dibromoaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with N,N-diethylaniline to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers with azo-linkages, which have applications in optoelectronic devices.
Chemistry: Serves as a precursor for various organic synthesis reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo linkage. The compound can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is utilized in various applications, including molecular switches and sensors. The bromine atoms on the phenyl ring also contribute to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,5-dibromophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,5-dibromophenyl)diazenyl]-N,N-dioctylaniline
- Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate
Uniqueness
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the diethylamino group also enhances its solubility and interaction with various substrates, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
197962-02-0 |
|---|---|
Molekularformel |
C16H17Br2N3 |
Molekulargewicht |
411.13 g/mol |
IUPAC-Name |
4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RBQUXXITCQLGHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)



![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)





![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

